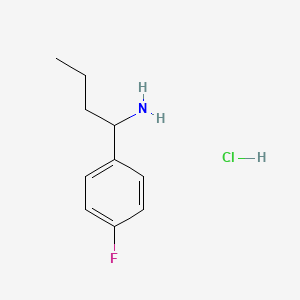
1-(4-Fluorophenyl)butan-1-amine hydrochloride
Overview
Description
1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN. It is a derivative of butanamine, where the butyl chain is substituted with a fluorophenyl group at the first carbon and is present as a hydrochloride salt.
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)butan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered levels of neurotransmitters in the brain .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways related to dopamine and serotonin, leading to changes in mood and behavior . Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters such as dopamine and serotonin . This inhibition can result in enhanced neurotransmission and altered mood and behavior. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as improved mood and behavior. At higher doses, toxic or adverse effects can occur, including neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which play a crucial role in the metabolism of neurotransmitters . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key neurotransmitters and their metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with neurotransmitter transporters, facilitating its uptake into neurons . This interaction affects its localization and accumulation within specific tissues, particularly in the brain.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be transported into the nucleus, where it may influence gene expression . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and butylamine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reductive amination with butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to form 1-(4-fluorophenyl)butan-1-amine.
Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-(4-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-(4-Fluorophenyl)butan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Research focuses on its potential as a precursor for antidepressant drugs, given its structural similarity to known antidepressants.
Industry: It is used in the development of pharmaceuticals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to affect the release and reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This interaction can modulate mood and has potential therapeutic effects in the treatment of depression .
Comparison with Similar Compounds
1-(4-Fluorophenyl)butan-1-amine hydrochloride can be compared with other similar compounds:
1-(4-Fluorophenyl)butan-2-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group.
1-(4-Fluorophenyl)propan-2-amine hydrochloride: Another structurally related compound with a shorter carbon chain.
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride: The enantiomer of the original compound, which may have different biological activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTHHMQMMDZLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


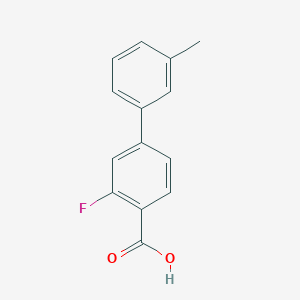
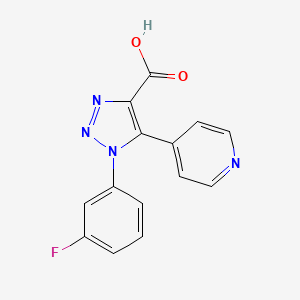
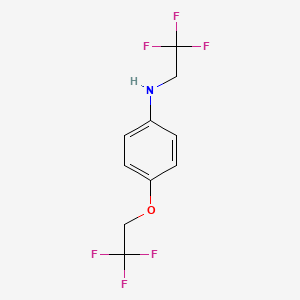
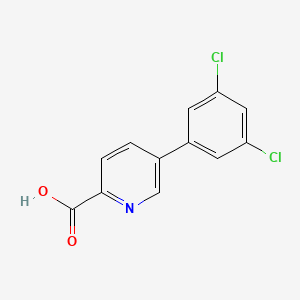
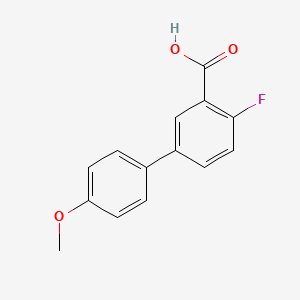

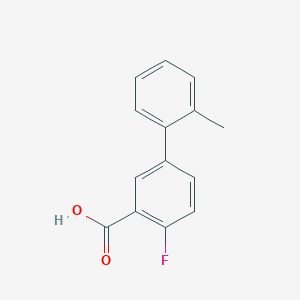

![2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1440915.png)
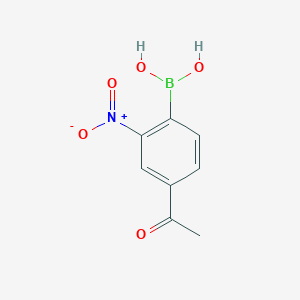
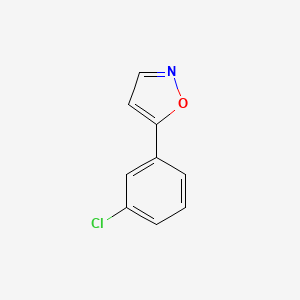
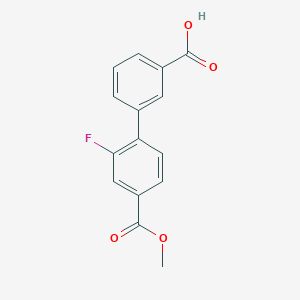
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)
![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)
